Cas no 1152964-47-0 (1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one)

1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one
- EN300-1292210
- AKOS000220932
- 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one
- 1152964-47-0
-
- Inchi: 1S/C13H14N2O/c1-9-8-10(2)15(14-9)13-7-5-4-6-12(13)11(3)16/h4-8H,1-3H3
- InChI Key: HKPPYZWBFAQHSH-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC=CC=1N1C(C)=CC(C)=N1
Computed Properties
- Exact Mass: 214.110613074g/mol
- Monoisotopic Mass: 214.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 2.4
1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292210-5000mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one |
1152964-47-0 | 5000mg |
$783.0 | 2023-09-30 | ||
Enamine | EN300-1292210-250mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one |
1152964-47-0 | 250mg |
$249.0 | 2023-09-30 | ||
Enamine | EN300-1292210-50mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one |
1152964-47-0 | 50mg |
$227.0 | 2023-09-30 | ||
Enamine | EN300-1292210-500mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one |
1152964-47-0 | 500mg |
$260.0 | 2023-09-30 | ||
Enamine | EN300-1292210-2500mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one |
1152964-47-0 | 2500mg |
$529.0 | 2023-09-30 | ||
Enamine | EN300-1292210-1000mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one |
1152964-47-0 | 1000mg |
$271.0 | 2023-09-30 | ||
Enamine | EN300-1292210-10000mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one |
1152964-47-0 | 10000mg |
$1163.0 | 2023-09-30 | ||
Enamine | EN300-1292210-100mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one |
1152964-47-0 | 100mg |
$238.0 | 2023-09-30 | ||
Enamine | EN300-1292210-1.0g |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one |
1152964-47-0 | 1g |
$0.0 | 2023-06-06 |
1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one Related Literature
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on 1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one
Introduction to 1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one (CAS No. 1152964-47-0)
The compound 1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one, identified by the CAS number 1152964-47-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a pyrazole core and an ethanone substituent, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The structural framework of this compound combines the versatility of the phenyl ring with the bioactive properties of the 3,5-dimethylpyrazole moiety, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and synthetic utility. The pyrazole scaffold, in particular, has been extensively studied for its role in developing novel therapeutic agents. The presence of the 3,5-dimethylpyrazole group in 1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one enhances its pharmacological potential by introducing steric and electronic effects that can modulate receptor interactions. This compound’s unique structure positions it as a valuable tool for exploring new pharmacological pathways.
One of the most compelling aspects of this compound is its potential in the development of antimicrobial and anti-inflammatory agents. The combination of the pyrazole and phenyl moieties provides a rich scaffold for interactions with biological targets. Recent studies have demonstrated that derivatives of pyrazole exhibit significant activity against various pathogens, including bacteria and fungi. The ethanone group in 1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one further contributes to its bioactivity by allowing for hydrogen bonding and dipole interactions with biological molecules.
Moreover, the structural features of this compound make it an attractive candidate for further optimization as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with numerous diseases, including cancer. The pyrazole ring in 1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one can be designed to interact with specific pockets on kinase domains, potentially leading to the development of novel therapeutics. The methyl groups at the 3 and 5 positions of the pyrazole ring provide additional flexibility, allowing for fine-tuning of binding affinity and selectivity.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, which has accelerated the discovery process for new drug candidates. Molecular docking studies have shown that derivatives of this compound can effectively bind to various protein targets, suggesting broad therapeutic applications. These computational findings are supported by experimental data, which has demonstrated promising results in vitro. The ability to predict and validate binding interactions using computational methods has significantly reduced the time and cost associated with drug discovery.
The synthesis of 1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of the pyrazole ring is typically achieved through cyclocondensation reactions between hydrazine derivatives and ketones or aldehydes. The subsequent functionalization of the phenyl ring with the ethanone group requires careful selection of reagents and reaction conditions to ensure high yield and purity. These synthetic strategies are well-documented in the literature and provide a solid foundation for further modifications.
In conclusion, 1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one (CAS No. 1152964-47-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases. The combination of experimental and computational approaches has provided valuable insights into its bioactivity and mechanism of action. As research continues to evolve, this compound is likely to play a crucial role in advancing our understanding of drug design and development.
1152964-47-0 (1-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenylethan-1-one) Related Products
- 847770-91-6(3-(2-bromophenyl)-2-cyano-N-(2,4-difluorophenyl)prop-2-enamide)
- 2096339-78-3(3-(Cyclohexylthio)phenylboronic acid)
- 2227746-22-5((2R)-2-{(1RS,3SR)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid)
- 2229079-50-7(2-1-(1,2,2,2-tetrafluoroethyl)cyclobutylethan-1-amine)
- 31363-89-0(2H-1,2,4-Benzothiadiazine, 3,7-dimethyl-, 1,1-dioxide)
- 941934-50-5(N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2-(4-methylphenoxy)acetamide)
- 2008531-40-4(Carbamic acid, N-(4-cyclobutyl-1-methyl-3-oxobutyl)-, 1,1-dimethylethyl ester)
- 1249304-09-3(methyl4-(1H-pyrazol-1-yl)butylamine)
- 501689-39-0(5-BROMO-3-ETHYLBENZO[D]OXAZOL-2(3H)-ONE)
- 1273562-53-0(3-Amino-6-Methyl-1,3-Dihydro-Indol-2-One(WX603031))




